1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride
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Overview
Description
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride is a chemical compound with the molecular formula C11H11ClF3N3O and a molecular weight of 293.67 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a pyrimidine ring, a piperidine ring, and a carbonyl chloride group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to inhibition or modulation of their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride can be compared with other similar compounds, such as:
- 2-[4-(Chlorocarbonyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine
- 4-(Chlorocarbonyl)-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine
These compounds share structural similarities but may differ in their reactivity, biological activity, and applications . The presence of the trifluoromethyl group in this compound often imparts unique properties, such as increased stability and enhanced biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N3O/c12-9(19)7-2-5-18(6-3-7)10-16-4-1-8(17-10)11(13,14)15/h1,4,7H,2-3,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSUSYMMCMOVRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)Cl)C2=NC=CC(=N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380659 |
Source
|
Record name | 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306934-79-2 |
Source
|
Record name | 1-[4-(Trifluoromethyl)-2-pyrimidinyl]-4-piperidinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306934-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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